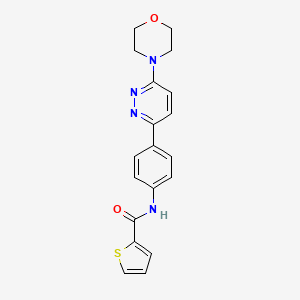

N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide” is a chemical compound that is related to Rivaroxaban Amide . Rivaroxaban is an anticoagulant and the amide impurity is a reference standard supplied with a Certificate of Analysis and analytical data .

Synthesis Analysis

The synthesis of related compounds involves the use of easily available inexpensive nitro aniline . The process involves the synthesis of 4-(4-aminophenyl)-3-morpholinone using nitro aniline, followed by condensation . The reaction was observed to have complete conversion when DMF or DMSO was used as a solvent in the presence of triethylamine (TEA) as a base at 40°C .Scientific Research Applications

Synthesis and Structural Analysis

N-(4-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide and its derivatives have been synthesized through various chemical reactions, involving condensation and cyclization processes. These compounds have been characterized using crystallography, indicating their potential for detailed structural analysis. For instance, the crystal structure of related compounds has been determined, demonstrating the feasibility of examining the molecular configuration and interactions within such molecules (Lu et al., 2017); (Ji et al., 2018).

Antitumor and Antimicrobial Activity

Several studies have focused on the antitumor and antimicrobial activities of this compound derivatives. These compounds have shown effective inhibition against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment. Furthermore, the synthesized compounds exhibit distinct antimicrobial properties, providing a foundation for developing new antimicrobial agents (Desai et al., 2011); (Dyachenko & Vovk, 2012).

Enzyme Inhibition and Antioxidant Potential

Research has also explored the enzyme inhibition and antioxidant potential of thiophene-2-carboxamide derivatives. These compounds have been tested for their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, important targets in Alzheimer's disease treatment. Additionally, some derivatives have shown significant antioxidant activities, suggesting their use as protective agents against oxidative stress-related conditions (Kausar et al., 2021).

Novel Compound Synthesis and Characterization

The synthesis of novel compounds, including N,S-heterocyclic compounds and carbamoyl-containing derivatives, expands the chemical diversity and potential applications of this compound. These studies contribute to the development of new materials with possible applications in pharmaceuticals and materials science (Yarovenko et al., 2003).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

Based on the anti-tubercular activity mentioned, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .

Result of Action

Given its reported anti-tubercular activity, it can be inferred that the compound may inhibit the growth or kill mycobacterium tuberculosis, thereby helping to control the infection .

Properties

IUPAC Name |

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c24-19(17-2-1-13-26-17)20-15-5-3-14(4-6-15)16-7-8-18(22-21-16)23-9-11-25-12-10-23/h1-8,13H,9-12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTHRXRCAWHUDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B2897059.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897061.png)

![N-(2-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2897062.png)

![N-[3-[(2-chlorophenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2897064.png)

![3-benzyl-7-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897066.png)

![8-methyl-9-oxo-2-phenyl-N-(o-tolyl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2897068.png)

![(1R,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2897070.png)

![(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2897077.png)

![Diethyl 5-[2-[[5-[(furan-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2897079.png)

![N-cycloheptyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897080.png)

![2-[[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2897082.png)